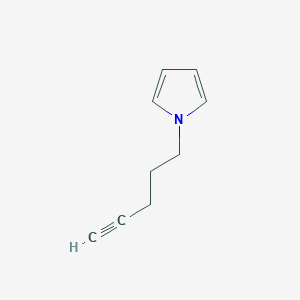
1-(4-Pentynyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Pentynyl)-1H-pyrrole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic aromatic compound that contains a pyrrole ring and a pentynyl group attached to it. This compound has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 1-(4-Pentynyl)-1H-pyrrole is not fully understood. However, it has been suggested that it may act through various pathways, including the inhibition of enzymes involved in cancer cell growth and the modulation of immune responses.
生化学的および生理学的効果
1-(4-Pentynyl)-1H-pyrrole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models. In addition, it has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Pentynyl)-1H-pyrrole in lab experiments is its relative ease of synthesis. It can be synthesized using simple and readily available starting materials, which makes it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in water, which may limit its potential applications in certain experiments.
将来の方向性
There are several future directions for the research on 1-(4-Pentynyl)-1H-pyrrole. One potential direction is to further investigate its potential applications as an anticancer agent. Another direction is to explore its potential applications in the field of organic electronics. In addition, more research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention.
合成法
The synthesis of 1-(4-Pentynyl)-1H-pyrrole can be achieved through various methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst. Another method involves the reaction of a pyrrole with a propargyl bromide in the presence of a base. The synthesis of 1-(4-Pentynyl)-1H-pyrrole is relatively simple and can be achieved with high yields.
科学的研究の応用
1-(4-Pentynyl)-1H-pyrrole has been extensively studied for its potential applications in various fields. It has shown promising results in scientific research as an anticancer agent, an antimicrobial agent, and an anti-inflammatory agent. In addition, it has also been studied for its potential applications in the field of organic electronics, where it has shown promising results as a semiconducting material.
特性
CAS番号 |
105763-05-1 |
|---|---|
製品名 |
1-(4-Pentynyl)-1H-pyrrole |
分子式 |
C9H11N |
分子量 |
133.19 g/mol |
IUPAC名 |
1-pent-4-ynylpyrrole |
InChI |
InChI=1S/C9H11N/c1-2-3-4-7-10-8-5-6-9-10/h1,5-6,8-9H,3-4,7H2 |
InChIキー |
JASZCLZEBUTDKV-UHFFFAOYSA-N |
SMILES |
C#CCCCN1C=CC=C1 |
正規SMILES |
C#CCCCN1C=CC=C1 |
同義語 |
1H-Pyrrole,1-(4-pentynyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
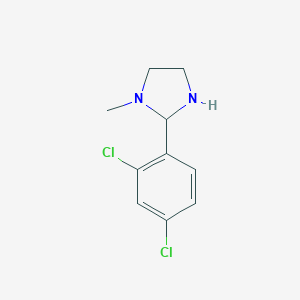
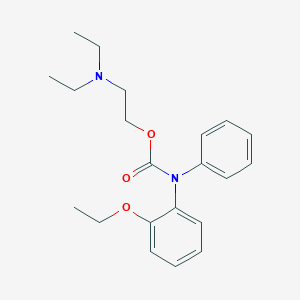
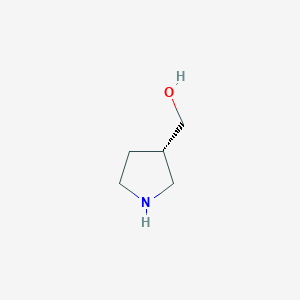
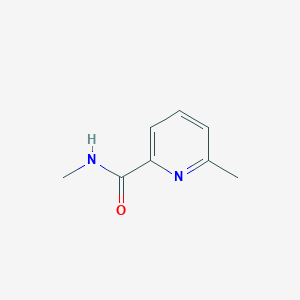
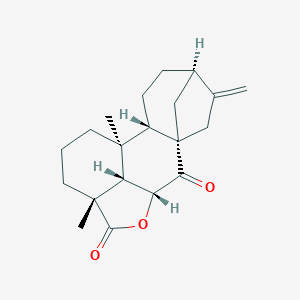
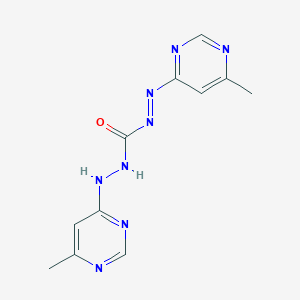
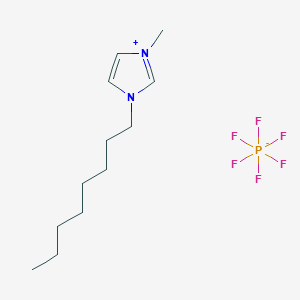
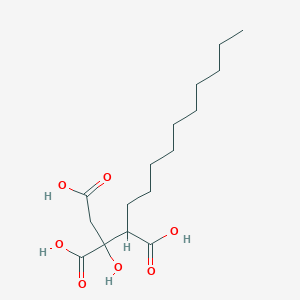
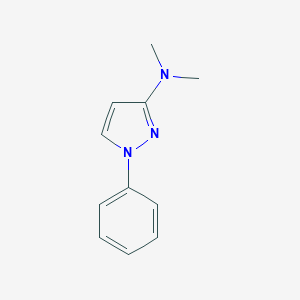
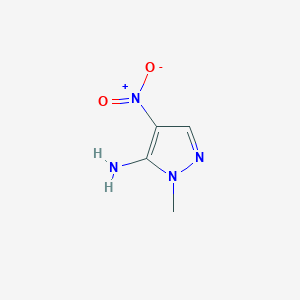
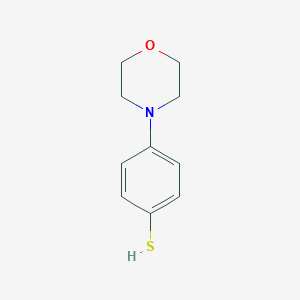
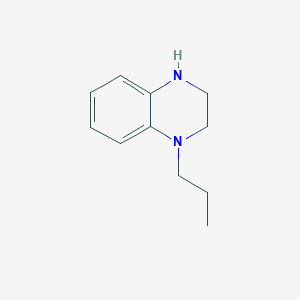
![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)